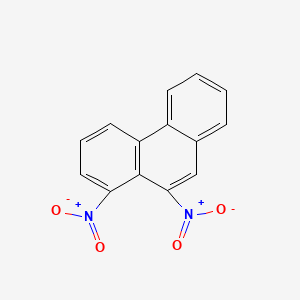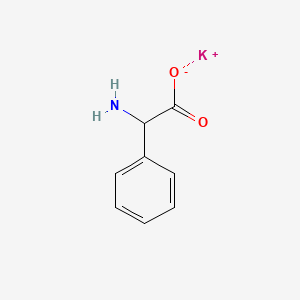
Potassium phenylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium phenylglycine is a non-proteinogenic amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various fields. It is a potassium salt of phenylglycine, which is an aromatic amino acid. This compound is known for its role in the synthesis of β-lactam antibiotics and other pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium phenylglycine can be synthesized through several methods. One common approach is the Strecker synthesis, which involves the reaction of benzaldehyde, cyanide, and ammonia to form racemic phenylglycinonitrile. This intermediate is then converted to phenylglycine using nitrilase enzymes under mildly alkaline conditions (pH 9.5) . Another method involves the biosynthesis of phenylglycine from benzoylformic acid using engineered Escherichia coli strains that co-express leucine dehydrogenase and formate dehydrogenase .
Industrial Production Methods
Industrial production of this compound often involves whole-cell catalysis with co-expression of multiple enzymes in a single host. This method is cost-effective and allows for the efficient production of enantiomerically pure phenylglycine . The process typically includes the optimization of reaction conditions such as pH, temperature, and enzyme ratios to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium phenylglycine undergoes various chemical reactions, including:
Oxidation: Phenylglycine can be oxidized to form phenylglyoxylic acid.
Reduction: Reduction of phenylglycine can yield phenylalanine.
Substitution: Phenylglycine can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenylglyoxylic acid.
Reduction: Phenylalanine.
Substitution: Various phenylglycine derivatives with different functional groups.
Scientific Research Applications
Potassium phenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of β-lactam antibiotics and other pharmaceuticals.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in antitumor and neuropathic drug synthesis.
Industry: Utilized in the production of chiral intermediates and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of potassium phenylglycine involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for nitrilase enzymes, which catalyze the hydrolysis of phenylglycinonitrile to phenylglycine . This compound also interacts with various metabolic pathways, influencing the synthesis of important biomolecules .
Comparison with Similar Compounds
Potassium phenylglycine can be compared with other similar compounds such as:
Phenylglycine: The parent compound, which lacks the potassium ion.
4-Hydroxyphenylglycine: A hydroxylated derivative with different chemical properties and applications.
3,5-Dihydroxyphenylglycine: Another hydroxylated derivative with unique structural and functional characteristics.
This compound is unique due to its potassium salt form, which enhances its solubility and reactivity in various chemical and biological processes .
Properties
CAS No. |
41407-89-0 |
|---|---|
Molecular Formula |
C8H8KNO2 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
potassium;2-amino-2-phenylacetate |
InChI |
InChI=1S/C8H9NO2.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);/q;+1/p-1 |
InChI Key |
JGIMWXQBJDCZAR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])N.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


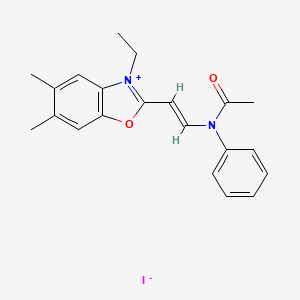
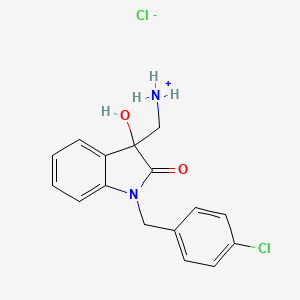
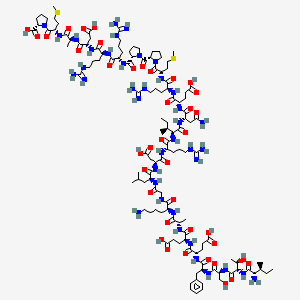

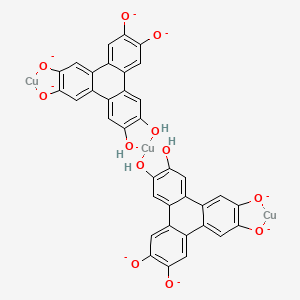
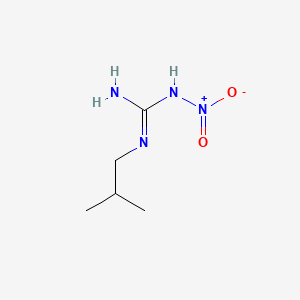
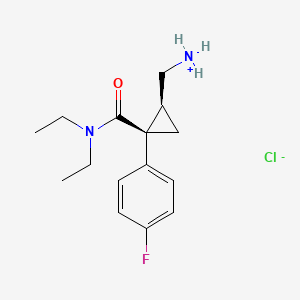

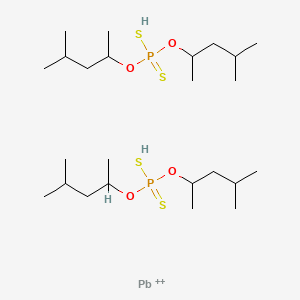
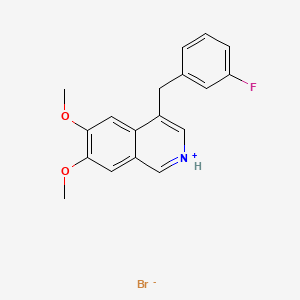
![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
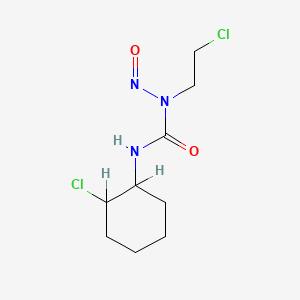
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
